molecular formula C6H2BrClN4S B14090738 5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyrimidine

5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyrimidine

Cat. No.: B14090738
M. Wt: 277.53 g/mol
InChI Key: MPAPOLZTQQVOHB-UHFFFAOYSA-N
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Description

5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyrimidine is a heterocyclic compound that features both a pyrimidine and a thiadiazole ring.

Preparation Methods

The synthesis of 5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyrimidine typically involves the reaction of 5-chloro-1,3,4-thiadiazole with a brominated pyrimidine derivative. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the coupling of the two heterocyclic rings . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyrimidine can undergo various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyrimidine involves its interaction with specific molecular targets within cells. The compound’s thiadiazole ring allows it to cross cellular membranes and interact with enzymes or receptors, potentially disrupting cellular processes such as DNA replication . This disruption can lead to the inhibition of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar compounds to 5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyrimidine include other thiadiazole derivatives and pyrimidine-based compounds. These compounds share similar structural features but may differ in their biological activities and applications. For example:

The uniqueness of this compound lies in its combined pyrimidine and thiadiazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H2BrClN4S

Molecular Weight

277.53 g/mol

IUPAC Name

2-(5-bromopyrimidin-2-yl)-5-chloro-1,3,4-thiadiazole

InChI

InChI=1S/C6H2BrClN4S/c7-3-1-9-4(10-2-3)5-11-12-6(8)13-5/h1-2H

InChI Key

MPAPOLZTQQVOHB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)C2=NN=C(S2)Cl)Br

Origin of Product

United States

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